6-methoxy-4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine
Overview
Description
6-methoxy-4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives The structure of this compound includes a quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 2-aminobenzonitrile with an appropriate aldehyde to form the quinazoline coreThe final step involves the coupling of the quinazoline derivative with 4-methyl-6-phenylpyrimidine-2-amine under suitable reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), and sulfonating agents (SO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can yield an amine derivative .
Scientific Research Applications
6-methoxy-4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-methoxy-4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the quinazoline core and the substituents enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-6-methyl-2-pyrimidinamine
- 6-ethoxy-4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine
- 4-methyl-6-phenylpyrimidin-2-amine
Uniqueness
6-methoxy-4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine is unique due to its specific combination of functional groups and the quinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-methoxy-4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-13-11-19(15-7-5-4-6-8-15)25-20(22-13)26-21-23-14(2)17-12-16(27-3)9-10-18(17)24-21/h4-12H,1-3H3,(H,22,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORULZGACDMTIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=C3C=C(C=CC3=N2)OC)C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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